
Resolvin D2
Overview
Description
Resolvin D2 (RvD2) is a specialized pro-resolving lipid mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a critical role in resolving inflammation, promoting tissue repair, and modulating immune responses . RvD2 exerts its effects via the G-protein-coupled receptor GPR18, which is highly expressed in macrophages and other immune cells. It is particularly notable for its ability to regulate leukocyte activity, enhance microbial clearance, and mitigate chronic inflammatory conditions such as liver fibrosis, neuropathic pain, and age-related tissue dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin D2 is biosynthesized from docosahexaenoic acid through a series of enzymatic reactions involving lipoxygenases. The synthetic preparation of this compound involves the use of enantiomerically and geometrically pure starting materials. The process includes the formation of intermediate hydroperoxy derivatives, which are further converted into this compound through stereoselective reduction and hydrolysis .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its biosynthetic pathway and the need for precise stereochemical control. Current methods focus on optimizing the enzymatic conversion of docosahexaenoic acid to this compound using biocatalysts and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Resolvin D2 undergoes various biochemical reactions, including:
Oxidation: Involves the formation of hydroperoxy intermediates.
Reduction: Stereoselective reduction of hydroperoxy intermediates to form hydroxyl derivatives.
Substitution: Involves the replacement of functional groups to form different resolvin derivatives.
Common Reagents and Conditions:
Oxidation: Lipoxygenases are commonly used as catalysts.
Reduction: Stereoselective reducing agents are employed.
Substitution: Various nucleophiles and electrophiles are used under mild conditions to ensure the integrity of the resolvin structure.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Cardiovascular Health
Role in Atherosclerosis
RvD2 has been shown to inhibit the progression of atherosclerotic cardiovascular disease (ASCVD) by enhancing innate immune responses and promoting resolution of inflammation. In studies involving diabetic patients with acute ischemic stroke (AIS), RvD2 administration led to improved inflammation resolution and neurological function, indicating its potential as a therapeutic agent in cardiovascular diseases .
Mechanism of Action
The protective effects of RvD2 are mediated through its interaction with the GPR18 receptor, which facilitates the transition of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2-like phenotype. This shift is crucial for reducing inflammation and promoting cardiovascular health .
Inflammatory Bowel Disease (IBD)
Experimental Models
Research has demonstrated that RvD2 can alleviate symptoms associated with inflammatory bowel disease, particularly in models of chemically induced colitis. The compound promotes mucosal healing and reduces inflammation by enhancing macrophage efferocytosis and apoptosis of neutrophils, which is vital for resolving intestinal inflammation .
Clinical Implications
The potential for RvD2 to serve as a therapeutic agent in IBD is supported by its ability to improve survival rates in experimental models and reduce inflammatory responses in gastrointestinal disorders. Its analgesic properties also suggest benefits in managing pain associated with IBD .
Pain Management
Analgesic Properties
RvD2 has been identified as having analgesic effects, particularly in conditions involving visceral hypersensitivity. Studies indicate that it acts on nociceptor neurons to alleviate pain, making it a candidate for managing chronic pain syndromes such as fibromyalgia and postoperative pain .
Mechanistic Insights
The analgesic action of RvD2 may be attributed to its ability to inhibit transient receptor potential channels in sensory neurons, thereby modulating pain signaling pathways .
Periodontal Disease
Promoting Healing
In periodontal disease models, RvD2 has been shown to enhance bacterial clearance and promote tissue regeneration. It regulates the RANKL/OPG ratio, which is essential for bone remodeling, thereby facilitating healing around periapical lesions .
Case Studies
Clinical applications of RvD2 in treating periodontal diseases have demonstrated significant improvements in inflammation resolution and tissue regeneration, highlighting its therapeutic potential in dental practices .
Neuroinflammation
Impact on Neurodegenerative Diseases
RvD2's role extends to neuroinflammation where it has shown promise in reducing nerve injury associated with conditions like Parkinson's disease. By promoting the resolution of inflammation within the central nervous system (CNS), RvD2 may help mitigate neurodegenerative processes .
Data Summary Table
Mechanism of Action
Resolvin D2 exerts its effects through multiple molecular targets and pathways:
Leukocyte Modulation: Reduces neutrophil trafficking and leukocyte-endothelial interactions by modulating adhesion receptor expression.
Nitric Oxide Production: Enhances endothelial-dependent nitric oxide production, leading to vasodilation and reduced inflammation.
Phagocytosis: Promotes the clearance of apoptotic cells and pathogens by macrophages, aiding in the resolution of inflammation.
Receptor Interaction: Binds to specific G-protein coupled receptors, such as GPR18, to mediate its anti-inflammatory and pro-resolving actions
Comparison with Similar Compounds
Comparison with Similar Compounds
Resolvin D2 belongs to the resolvin family, which includes Resolvin D1, E1, E2, E3, and E3. Below is a detailed comparison:
Key Points :
- RvD2 and RvD1 are both derived from DHA but differ in hydroxylation sites and stereochemistry, leading to distinct receptor interactions .
- RvE1 originates from eicosapentaenoic acid (EPA), resulting in a shorter carbon chain and different bioactivity profiles .
Functional Comparisons
Anti-Inflammatory and Pro-Resolving Actions
- RvD2: Potently inhibits NLRP3 inflammasome activation via macrophage autophagy . Reduces liver fibrosis and steatosis in aging by enhancing monocyte-derived macrophage recruitment . Suppresses TRPV1/A1-mediated inflammatory pain and spinal synaptic plasticity .
- RvD1: Promotes phagocytosis of apoptotic neutrophils and bacterial clearance via ALX/FPR2 and GPR32 . Limits tumor growth by repolarizing tumor-associated macrophages (TAMs) to an anti-inflammatory phenotype .
- RvE1 :
Efficacy in Disease Models
Key Findings :
- RvD2 and RvD1 both improve diabetic neuropathy, but RvD2’s methyl ester form has reduced efficacy due to pharmacokinetic differences .
- RvD2 uniquely targets age-related pathologies, such as liver fibrosis, through GPR18-mediated macrophage modulation .
Receptor Specificity and Signaling Pathways
Compound | Receptor Targets | Downstream Pathways | Cell Types Affected |
---|---|---|---|
RvD2 | GPR18 | mTORC1, MAPK/ERK, inhibition of COX-2/p38 | Macrophages, neutrophils |
RvD1 | ALX/FPR2, GPR32 | PI3K/Akt, NF-κB suppression | Phagocytes, endothelial cells |
RvE1 | ChemR23 | AMPK, inhibition of TNF-α/IL-6 | Dendritic cells, platelets |
Mechanistic Insights :
- RvD2’s activation of GPR18 in aged macrophages reduces COX-2 and phospho-p38, reversing age-associated inflammation .
- RvD1 and RvE1 share overlapping pathways (e.g., NF-κB inhibition) but differ in receptor-mediated immune cell recruitment .
Therapeutic Advantages and Limitations
- RvD2 Advantages :
- RvD1 Advantages :
- Limitations :
Biological Activity
Resolvin D2 (RvD2) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), which plays a crucial role in resolving inflammation and promoting tissue repair. This article reviews the biological activities of RvD2, highlighting its mechanisms of action, therapeutic potential, and findings from various studies.
RvD2 exerts its effects primarily through the modulation of immune responses and the promotion of resolution pathways. Key mechanisms include:
- Inhibition of Inflammatory Pathways : RvD2 decreases the production of pro-inflammatory cytokines such as TNF-α and IL-17, which are critical in mediating inflammatory responses .
- Promotion of Anti-inflammatory Phenotype : RvD2 induces macrophages to adopt an anti-inflammatory phenotype, enhancing their ability to clear pathogens and debris .
- Regulation of Neutrophil Activity : RvD2 reduces neutrophil recruitment and promotes their apoptosis, thereby limiting excessive inflammation .
Therapeutic Potential
Numerous studies have explored the therapeutic applications of RvD2 in various conditions:
- Sepsis and Infection : RvD2 has shown efficacy in enhancing bacterial clearance during sepsis. In a mouse model, it improved the survival rate by promoting non-inflammatory macrophage accumulation and reducing lung inflammation .
- Chronic Pain Management : Preclinical studies indicate that RvD2 can alleviate neuropathic pain by dampening spinal IL-17 secretion and reducing chemokine release, thus providing a potential treatment for chronic pain conditions .
- Muscle Degeneration : In models of Duchenne Muscular Dystrophy (DMD), RvD2 promoted muscle regeneration by enhancing myogenic differentiation and reducing inflammation, outperforming traditional glucocorticoid treatments .
1. Sepsis Model
In a study examining the effects of RvD2 in a sepsis model induced by lipopolysaccharide (LPS), it was found that:
- RvD2 administration led to a 75% reduction in TNF-α release compared to controls.
- Enhanced bacterial clearance was observed, indicating a restoration of macrophage function following LPS exposure .
2. Neuropathic Pain Model
In models of chronic pain:
- Repetitive intrathecal injections of RvD2 significantly reduced mechanical allodynia and heat hyperalgesia.
- The treatment suppressed spinal IL-17 overexpression, demonstrating its potential as an analgesic agent .
Data Tables
Condition | Mechanism of Action | Outcome |
---|---|---|
Sepsis | Decreased TNF-α, increased bacterial clearance | Improved survival in mouse models |
Chronic Pain | Suppressed IL-17, reduced chemokine release | Alleviated neuropathic pain symptoms |
Duchenne Muscular Dystrophy | Enhanced myogenic differentiation, anti-inflammatory effects | Improved muscle function compared to glucocorticoids |
Research Findings
- Inflammation Resolution : RvD2 has been shown to significantly reduce inflammation in several preclinical models, including those for inflammatory bowel disease and periodontitis .
- Enhanced Muscle Function : In DMD models, RvD2 not only reduced inflammation but also enhanced muscle regeneration through direct effects on myogenic cells .
- Anti-Microbial Properties : Recent studies indicate that RvD2 enhances antimicrobial mechanisms by promoting non-inflammatory macrophage responses during lung infections caused by pathogens like Pseudomonas aeruginosa .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which Resolvin D2 modulates inflammatory responses in neuronal and immune cells?
- Methodological Approach : Utilize in vitro assays (e.g., calcium imaging, ELISA) to measure this compound’s effects on ion channels (TRPA1, TRPV1) and cytokine secretion. Pair this with knockout models (e.g., TRPV1-deficient mice) to isolate receptor-specific pathways .
- Key Data : this compound binds TRPA1 and TRPV1 channels, reducing pro-inflammatory mediators like TNF-α and IL-6 in macrophages .
Q. How can this compound be reliably quantified in biological samples, and what are the limitations of current detection methods?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Validate protocols using spike-and-recovery experiments in plasma/tissue homogenates to account for matrix effects. Cross-validate with ELISA for consistency .
- Limitations : Low endogenous concentrations (picomolar range) require high-sensitivity instruments, and lipid extraction protocols may introduce variability .
Q. What experimental models are most appropriate for studying this compound’s role in resolving chronic inflammation?
- Approach : Use murine models of colitis (DSS-induced) or neuroinflammation (LPS-induced). Measure resolvin levels via LC-MS/MS and correlate with histopathological scores and behavioral outcomes. Include controls for diet (omega-3 supplementation) to assess biosynthesis .
Advanced Research Questions
Q. How do contradictory findings about this compound’s efficacy in different disease models (e.g., neurodegenerative vs. metabolic disorders) arise, and how can they be reconciled?
- Analysis Framework : Conduct meta-analyses of dose-response curves across studies. Differences may stem from tissue-specific receptor expression (e.g., TRPV1 in neurons vs. adipocytes) or variations in disease timelines. Use ex vivo organoid models to isolate tissue-specific effects .
- Example Contradiction : this compound reduces neuropathic pain in TRPV1-dependent models but shows no effect in TRPV1-knockout adipocyte inflammation .
Q. What are the critical considerations for designing longitudinal studies to assess this compound’s therapeutic window in chronic inflammatory conditions?
- Experimental Design :
Define pharmacokinetic parameters (half-life, bioavailability) via radiolabeled this compound in preclinical models.
Use staggered dosing regimens to identify tolerance thresholds.
Incorporate multi-omics (lipidomics, transcriptomics) to track downstream signaling adaptations .
- Pitfalls : Prolonged administration may upregulate degrading enzymes (e.g., COX-2), necessitating combination therapies with enzyme inhibitors .
Q. How can researchers address the gap between in vitro potency and in vivo efficacy of this compound?
- Strategies :
- Develop bioresponsive delivery systems (e.g., nanoparticle carriers) to enhance stability in circulation.
- Use genetic reporters (e.g., NF-κB luciferase mice) to visualize real-time resolution activity in vivo.
- Compare outcomes across germ-free vs. conventional mice to assess microbiome-mediated metabolism .
Properties
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XFMPMKITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347465 | |
Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-37-2 | |
Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.